2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound that has attracted significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This compound features a unique structure characterized by a methylphenoxy group and a piperazinyl group attached to a propanone backbone. Its molecular formula is with a molecular weight of approximately 284.78 g/mol.
This compound is classified as an organic compound and falls under the category of piperazine derivatives. It is primarily utilized as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves several steps:
The molecular structure of 2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride can be represented by the following structural formula:
2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride can participate in various chemical reactions:
The mechanism of action for 2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets within biological systems. The piperazinyl group is known to interact with various receptors or enzymes, modulating their activity. This interaction may influence cellular pathways, leading to observed biological effects such as antimicrobial or anticancer activities.
The applications of 2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride span several scientific fields:
This compound's unique structural features and diverse applications underscore its significance in both research and industrial contexts.
Piperazine’s symmetrical diamino structure provides exceptional molecular recognition capabilities through multiple binding modalities:
Table 1: Therapeutic Applications of Piperazine-Containing Drugs
Therapeutic Area | Drug Example | Biological Target | Piperazine Contribution | |
---|---|---|---|---|
Antiviral | Lenacapavir | HIV-1 capsid protein | Enhances capsid binding affinity & residence time | |
Oncology | Ibrutinib | Bruton’s tyrosine kinase (BTK) | Optimizes hydrophobic pocket interactions | |
Immunology | Baricitinib | JAK1/JAK2 kinases | Improves selectivity profile & oral bioavailability | |
Analgesia | Multiple preclinical candidates | COX-2 & TRPV1 channels | Balances potency/selectivity through N-substitution | [6] [8] [9] |
Piperazine’s impact is exemplified in HIV therapeutics, where it enhances potency against multiple viral lifecycle stages. In chemokine receptor antagonists, piperazine-containing compounds demonstrate 10–100-fold improved binding affinity (IC₅₀ = 0.8–15 nM) compared to non-piperazine analogs by forming critical salt bridges with aspartate residues in transmembrane domains [3]. The scaffold’s synthetic accessibility enables rapid generation of structural diversity via N-alkylation, N-acylation, or ring fusion strategies, accelerating lead optimization campaigns [8].
The 2-methylphenoxy (o-tolyloxy) moiety represents a strategically optimized aryl ether system conferring distinct steric and electronic advantages:
Table 2: Comparative Analysis of Phenoxy Substitutent Effects
Substituent Pattern | Representative Compound | Molecular Weight | *clogP | Key Biological Implications | |
---|---|---|---|---|---|
2-Methylphenoxy | Target compound (hydrochloride) | 284.79 | 2.1 | Optimal balance of lipophilicity & metabolic stability | |
4-Acetyl-2-methylphenoxy | 2-(4-acetyl-2-methylphenoxy)-N-ethylpropanamide | 249.31 | 1.8 | Enhanced polarity but reduced cell permeability | |
2-Chloro-4-methylphenoxy | 2-(2-Chloro-4-methylphenoxy)-1-(piperazin-1-yl)propan-1-one·HCl | 319.24 | 2.9 | Increased lipophilicity & target affinity | [2] [4] [5] |
The propanone linker acts as a conformational control element:
In the target compound, crystallographic data (CCDC 143999-86-4) confirms the methylphenoxy group adopts a perpendicular orientation relative to the piperazine ring, minimizing intramolecular steric clash while maximizing solvent exposure of polar groups [5].
Aryloxypropanones emerged as privileged pharmacophores following seminal work on β-blockers (e.g., propranolol), establishing their utility in creating bioactive molecules with defined spatial orientation. Modern applications leverage three strategic design principles:
Table 3: Evolution of Key Aryloxypropanone-Piperazine Hybrids
Compound Code | CAS Registry | Structural Features | Development Status | |
---|---|---|---|---|
2-(2-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one | 143999-86-4 | Unsubstituted propanone linker | Preclinical research chemical | |
HCl salt derivative | 1334148-90-1 | Hydrochloride salt, improved crystallinity | Available as reference standard | |
2-(2-Chloro-4-methylphenoxy) analog | 54595106 | Halogenated aryl ring, higher logP | Biochemical tool compound | [2] [5] [10] |
Piperazine-aryloxypropanone hybrids have been optimized using contemporary medicinal chemistry strategies:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2